Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate
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Overview
Description
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoro-substituted aromatic ring, a methylcarbamoyl group, and an ethyl ester moiety
Mechanism of Action
Target of action
The compound contains a fluoro-phenylamino group, which is often found in pharmaceuticals and could interact with various biological targets. Without specific studies, it’s hard to identify the exact targets and their roles .
Mode of action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor or activator. If the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways might be affected. Compounds with similar structures are often involved in pathways related to signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of a methyl group might influence the compound’s lipophilicity and therefore its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action. They could range from changes in enzyme activity or signal transduction to effects on cell growth or differentiation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoro-substituted Aromatic Intermediate:
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced via a nucleophilic substitution reaction, often using methyl isocyanate as the reagent.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid intermediate reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-chloro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate: Similar structure with a chloro group instead of a fluoro group.
Ethyl 2-(3-fluoro-4-(ethylcarbamoyl)phenylamino)-2-methylpropanoate: Similar structure with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoro and methylcarbamoyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
ethyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-5-20-13(19)14(2,3)17-9-6-7-10(11(15)8-9)12(18)16-4/h6-8,17H,5H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUYIPPBGFGPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC1=CC(=C(C=C1)C(=O)NC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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